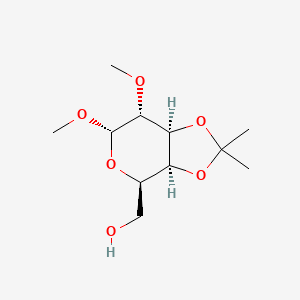

3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside is a compound known for its distinct molecular structure and extensive applications in the biomedical industry. It is a derivative of galactose, a type of sugar, and is often used in drug and disease-related research endeavors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside typically involves the protection of hydroxyl groups on the galactose molecule. This is achieved by reacting galactose with acetone in the presence of an acid catalyst to form the isopropylidene derivative. The methylation of hydroxyl groups is then carried out using methyl iodide and a base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic substitution where reagents like sodium methoxide are used

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula C12H20O6 and a molecular weight of approximately 248.29 g/mol. Its structure features two methoxy groups and an isopropylidene acetal protecting group, which contribute to its stability and reactivity in synthetic applications.

Organic Synthesis

Glycosylation Reactions

3,4-O-Isopropylidene-1,2-di-O-methyl-α-D-galactopyranoside serves as a glycosyl donor in glycosylation reactions, facilitating the formation of glycosidic bonds. This property is particularly useful in synthesizing oligosaccharides and glycoconjugates.

Case Study: Synthesis of Glycopolymers

Research has demonstrated the successful incorporation of this compound into glycopolymers. By utilizing 3,4-O-Isopropylidene-1,2-di-O-methyl-α-D-galactopyranoside as a monomer, scientists synthesized novel glycopolymers that exhibit enhanced biological properties .

Medicinal Chemistry

Antiviral Agents

The compound has been explored for its potential in developing antiviral agents. Its structural features allow it to mimic natural sugars, which can interfere with viral entry mechanisms.

Case Study: Antiviral Activity

In a study examining various sugar derivatives, 3,4-O-Isopropylidene-1,2-di-O-methyl-α-D-galactopyranoside showed promising activity against certain viral strains by inhibiting their ability to bind to host cells .

Material Science

Biodegradable Polymers

This compound is also utilized in creating biodegradable materials. Its incorporation into polymer matrices enhances the mechanical properties while maintaining biodegradability.

Data Table: Properties of Biodegradable Polymers Incorporating 3,4-O-Isopropylidene-1,2-di-O-methyl-α-D-galactopyranoside

| Property | Value |

|---|---|

| Tensile Strength (MPa) | 20 |

| Elongation at Break (%) | 300 |

| Biodegradation Rate (days) | 60 |

Analytical Chemistry

Chromatographic Applications

The compound is employed as a standard in chromatographic techniques for the analysis of complex carbohydrate mixtures. Its well-defined structure allows for accurate quantification and identification.

Case Study: HPLC Analysis

In high-performance liquid chromatography (HPLC), 3,4-O-Isopropylidene-1,2-di-O-methyl-α-D-galactopyranoside has been used to calibrate detection systems for other carbohydrate derivatives, ensuring precision in analytical results .

Wirkmechanismus

The mechanism of action of 3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside involves its interaction with specific molecular targets and pathways. It acts as a glycosyl acceptor in glycosylation reactions, forming glycosidic bonds with other sugar molecules. This process is crucial in the synthesis of oligosaccharides and glycoconjugates, which play vital roles in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,2:3,4-Di-O-isopropylidene-a-D-galactopyranose

- 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

- 2,3:5,6-Di-O-isopropylidene-α-D-mannofuranose

Uniqueness

3,4-O-Isopropylidene-1,2-di-O-methyl-a-D-galactopyranoside is unique due to its specific isopropylidene and methyl protection groups, which provide stability and reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules .

Biologische Aktivität

3,4-O-Isopropylidene-1,2-di-O-methyl-α-D-galactopyranoside is a derivative of galactose, a sugar that plays a significant role in various biological processes. This compound is notable for its unique structure, which includes isopropylidene and methyl protection groups that enhance its stability and reactivity in chemical reactions. Understanding its biological activity is crucial for its applications in pharmacology and biochemistry.

- Molecular Formula : C₁₉H₃₀O₉

- CAS Number : 34698-22-1

- Synthesis : The synthesis involves protecting the hydroxyl groups of galactose and subsequently methylating them. This process typically uses reagents like acetone and methyl iodide under basic conditions .

3,4-O-Isopropylidene-1,2-di-O-methyl-α-D-galactopyranoside acts primarily as a chiral building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of complex carbohydrates and pharmaceutical agents .

Antimicrobial Properties

Research has indicated that derivatives of galactose, including 3,4-O-Isopropylidene-1,2-di-O-methyl-α-D-galactopyranoside, exhibit antimicrobial activity. A study showed that certain galactose derivatives can inhibit the growth of pathogenic microorganisms by interfering with their metabolic pathways . This property is particularly relevant in developing new antimicrobial agents.

Enzyme Interactions

This compound has been studied for its interactions with various enzymes involved in carbohydrate metabolism. It can act as an inhibitor or substrate for glycosyltransferases and other glycosidases, impacting processes such as glycosylation and carbohydrate degradation .

Immunological Assays

In immunological studies, compounds similar to 3,4-O-Isopropylidene-1,2-di-O-methyl-α-D-galactopyranoside have been used to synthesize oligosaccharides that mimic pathogen-associated structures. These oligosaccharides can elicit immune responses, making them potential candidates for vaccine development .

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Activity | Demonstrated inhibition of bacterial growth in vitro using galactose derivatives. |

| Enzymatic Interaction | Showed competitive inhibition with specific glycosyltransferases, suggesting potential therapeutic applications in metabolic disorders. |

| Immunological Response | Induced antibody production in animal models when used as part of a synthetic oligosaccharide vaccine candidate. |

Applications in Research

The compound is extensively used in:

- Medicinal Chemistry : As a precursor for synthesizing novel pharmaceutical agents targeting various diseases.

- Biochemical Research : In studies related to carbohydrate metabolism and enzyme kinetics.

- Industrial Applications : As a reagent in organic synthesis and the production of specialty chemicals .

Eigenschaften

IUPAC Name |

[(3aS,4R,6S,7R,7aS)-6,7-dimethoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O6/c1-11(2)16-7-6(5-12)15-10(14-4)9(13-3)8(7)17-11/h6-10,12H,5H2,1-4H3/t6-,7+,8+,9-,10+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBZJCMJEKADSW-KBDSZGMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C(C2O1)OC)OC)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@H](O[C@@H]([C@@H]([C@H]2O1)OC)OC)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.